Para-Lacto-N-hexaose analogue is a complex carbohydrate that belongs to the family of human milk oligosaccharides. These oligosaccharides play a crucial role in infant nutrition and have been shown to have various health benefits, including supporting gut health and immune function. The compound is classified as a hexasaccharide, which consists of six monosaccharide units linked together. The chemical formula for para-lacto-N-hexaose analogue is , with a molecular weight of approximately 1072.96 g/mol .
The synthesis of para-lacto-N-hexaose analogue has been achieved through various chemical strategies, primarily utilizing convergent synthesis techniques. A notable approach involves a 3+3 convergent coupling strategy, which has been optimized for assembling the linear glycan structures effectively. This method includes the careful selection of protecting groups and leaving groups to facilitate successful glycosylation reactions while minimizing side reactions .
The synthesis process typically begins with simpler oligosaccharide precursors, such as lacto-N-tetraose, which are then extended through sequential glycosylation reactions. These reactions often require specific conditions, including the use of catalytic agents and controlled temperatures, to ensure high yields and purity of the final product. For instance, dibutyltin oxide has been employed in some reactions to enhance glycosylation efficiency .
The molecular structure of para-lacto-N-hexaose analogue consists of a backbone formed by alternating N-acetylhexosamine and galactose residues. The arrangement and linkage types (such as β1→3 and β1→4) are critical for its biological function and interaction with receptors in the human body.
Nuclear magnetic resonance spectroscopy has been utilized to confirm the structural integrity and purity of synthesized para-lacto-N-hexaose analogue, indicating that it meets the required specifications for research applications .
The chemical reactions involved in synthesizing para-lacto-N-hexaose analogue include glycosylation reactions where monosaccharides are linked together through glycosidic bonds. This process often requires specific catalysts and conditions to promote the desired reaction pathways.
In one reported synthesis, a series of protecting group manipulations were performed to selectively activate certain hydroxyl groups on the sugar units. For example, benzyl ethers were used to protect hydroxyl groups during the synthesis process, allowing for subsequent deprotection steps that yield the final oligosaccharide product .
The mechanism of action for para-lacto-N-hexaose analogue primarily involves its interaction with gut microbiota and immune cells. Upon ingestion, it can serve as a prebiotic, promoting the growth of beneficial bacteria in the gut. Additionally, its structural components may mimic receptors on intestinal cells, facilitating immune responses that can protect against pathogens.
Research indicates that human milk oligosaccharides like para-lacto-N-hexaose analogue can influence gut health positively by modulating microbial populations and enhancing mucosal immunity .
Para-lacto-N-hexaose analogue is typically a white to off-white powder with high solubility in water due to its hydrophilic nature. Its physical stability is influenced by environmental factors such as temperature and humidity.
The compound is characterized by its complex carbohydrate structure, which exhibits various functional groups capable of participating in chemical reactions typical for carbohydrates. Its stability under acidic conditions makes it suitable for use in various biological assays .
Para-lacto-N-hexaose analogue has significant applications in scientific research, particularly in studies related to nutrition, microbiology, and immunology. It is used as a laboratory reagent for investigating the roles of human milk oligosaccharides in health and disease prevention. Additionally, its potential therapeutic applications are being explored in areas such as infant formula development and treatments for gastrointestinal disorders .
Human milk oligosaccharides (HMOs) represent the third most abundant solid component in human milk after lactose and lipids, with concentrations ranging from 12–14 g/L in mature milk to 20–24 g/L in colostrum [4]. Over 200 structurally distinct HMOs have been identified, composed of five primary monosaccharide building blocks: glucose (Glc), galactose (Gal), N-acetylglucosamine (GlcNAc), fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac) [2] [4]. These complex glycans evade infant digestion and serve as metabolic substrates for beneficial gut bacteria, pathogen inhibitors by acting as soluble decoy receptors, and immunomodulators that influence epithelial and immune cell responses [4] [9]. Their structural heterogeneity arises from variations in glycosidic linkages (β1-3 vs. β1-6), branching patterns, and terminal modifications (fucosylation/sialylation), which collectively determine their biological specificity [4].
HMOs are classified into two topological categories:
Table 1: Structural Classification of Key HMO Core Structures
Category | Representative Structure | Linkage Pattern | Example HMOs |
---|---|---|---|
Linear (para-HMO) | Sequential extension from lactose core | Predominantly β1-3 bonds | LNT, para-LNH, para-LNnH |
Branched (iso-HMO) | Divergent arms from galactose residue | β1-3 and β1-6 bonds | LNH, LNnH |
Para-HMOs lack structural complexity compared to iso-HMOs but exhibit superior synthetic accessibility and distinct bioactivities, particularly in microbial adhesion inhibition and selective bifidogenesis [3] [7].
Para-lacto-N-hexaose (para-LNH) is a linear hexasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc [3] [10]. It belongs to the Type-1 core family, defined by the lacto-N-biose (LNB; Galβ1-3GlcNAc) repeating unit, contrasting with Type-2 cores containing N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) [2] [8]. Para-LNH's unbranched architecture enables:
Its structural uniqueness lies in the exclusive β1-3 linkages between GlcNAc and Gal residues, creating a rigid helical conformation that optimizes ligand-receptor interactions with microbial adhesins [3] [10].
Synthetic para-LNH analogues address two critical challenges in HMO research:
Chemical and chemoenzymatic synthesis of para-LNH analogues has revealed that subtle modifications (e.g., site-specific deoxygenation, monosaccharide substitution) enhance receptor binding affinity or metabolic stability against enterobacterial glycosidases [6] [8]. These analogues serve as indispensable tools for decrypting the structure-dependent bioactivities of linear HMOs [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7